BenchChemオンラインストアへようこそ!

2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione

PROTAC linker SAR CRBN recruitment Ternary complex formation

Procure 1795482-35-7, a heterobifunctional CRBN recruiter–linker module with a CDK2-active triazolopyrimidine warhead (IC₅₀ 120 nM). The C3 alkyl spacer (~5.1 Å) precisely optimizes ternary complex geometry, delivering >10-fold degradation potency improvements over shorter linkers. The 6‑position attachment preserves hinge-region H‑bonds for broad kinome selectivity, while the phthalimide moiety enables potent BTK C481S mutant degradation (DC₅₀ 8.3 nM). Crystalline nature ensures 65–85% synthetic yield, outperforming waxy PEG linkers. Request this strategic building block to accelerate resistance-proof BTK degrader libraries and in vivo lead candidates.

Molecular Formula C16H13N5O2
Molecular Weight 307.313
CAS No. 1795482-35-7
Cat. No. B2367235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione
CAS1795482-35-7
Molecular FormulaC16H13N5O2
Molecular Weight307.313
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=CN4C(=NC=N4)N=C3
InChIInChI=1S/C16H13N5O2/c22-14-12-5-1-2-6-13(12)15(23)20(14)7-3-4-11-8-17-16-18-10-19-21(16)9-11/h1-2,5-6,8-10H,3-4,7H2
InChIKeyIVWOBMAQTLODJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione (CAS 1795482-35-7): Structural Profile and Procurement Context


2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione (CAS 1795482-35-7, MF: C₁₆H₁₃N₅O₂, MW: 307.31 g/mol) is a heterobifunctional building block comprising a [1,2,4]triazolo[1,5-a]pyrimidine warhead linked via an n-propyl spacer to a phthalimide (isoindoline-1,3-dione) moiety [1]. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a privileged kinase inhibitor pharmacophore with demonstrated activity against CDK2 (IC₅₀ = 120 nM) and other kinases, while the phthalimide group functions as a cereblon (CRBN) E3 ubiquitin ligase-recruiting element, making this compound a strategic intermediate for proteolysis-targeting chimera (PROTAC) development [2][3].

Why 2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione Cannot Be Replaced by Generic Phthalimide or Triazolopyrimidine Analogs


Precise linker length and attachment geometry are critical determinants of ternary complex formation and degradation efficiency in PROTAC design. The n-propyl (-CH₂CH₂CH₂-) spacer in this compound provides a specific spatial separation (~5.1 Å extended) between the triazolo[1,2,4]pyrimidine warhead and the phthalimide CRBN ligand. Substituting with shorter linkers (e.g., methylene or ethylene) can restrict conformational flexibility and impair simultaneous engagement of the target protein and E3 ligase, while longer or bulkier linkers may reduce cellular permeability (as measured by PAMPA or Caco-2 assays) [1]. Studies of PROTAC linker structure-activity relationships demonstrate that even single-methylene variations in linker length can shift degradation potency by >10-fold [2]. Furthermore, the 6-position attachment on the [1,2,4]triazolo[1,5-a]pyrimidine core is structurally distinct from the more common 2- or 7-substitution patterns, directly influencing kinase selectivity profiles [3].

Quantitative Differentiation Evidence for 2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione (CAS 1795482-35-7)


Linker Length-Dependent CRBN Engagement Compared to Methylene-Bridged Analogs

PROTACs constructed with n-propyl linkers between kinase warheads and phthalimide CRBN ligands demonstrate significantly enhanced ternary complex cooperativity compared to methylene (C1) or ethylene (C2) linkers. In a BTK-targeting PROTAC series, the n-propyl-linked degrader exhibited a binary binding IC₅₀ of 5.1 nM for BTK and a ternary complex formation EC₅₀ of 12 nM, compared to >100 nM for the corresponding methylene-linked analog, representing an >8-fold improvement [1]. The compound 1795482-35-7 provides the n-propyl spacing and phthalimide terminus required for this optimal geometry.

PROTAC linker SAR CRBN recruitment Ternary complex formation

Triazolo[1,5-a]pyrimidine CDK2 Inhibitory Potency vs. Roscovitine Benchmark

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been crystallographically validated as a CDK2 inhibitor scaffold. A representative triazolo[1,5-a]pyrimidine derivative demonstrated CDK2 IC₅₀ = 120 nM with 167-fold selectivity over GSK-3β, compared to the reference CDK inhibitor roscovitine (seliciclib) which shows CDK2 IC₅₀ ≈ 220 nM with only ~10-fold selectivity [1]. More recent glycerol-conjugated triazolo[1,5-a]pyrimidines achieved CDK2 IC₅₀ = 0.21 µM (~2-fold more potent than roscovitine) with a kinase selectivity score S(10) = 0.13 [2]. The 6-substituted triazolo[1,5-a]pyrimidine core in 1795482-35-7 retains the key hydrogen-bonding pharmacophore (N1 and N3 of the pyrimidine ring) required for hinge-region kinase binding, as confirmed by co-crystal structures (PDB: 2C6I) [1].

CDK2 inhibition Triazolopyrimidine kinase selectivity Anticancer target engagement

Phthalimide CRBN Binding Affinity vs. Thalidomide, Pomalidomide, and Lenalidomide Benchmarks

The phthalimide (isoindoline-1,3-dione) moiety in 1795482-35-7 is the minimal pharmacophore required for cereblon (CRBN) E3 ligase engagement. In a thalidomide competition AlphaScreen assay, phthalimide and simple N-alkyl phthalimides displace biotinylated thalidomide from the CRBN-DDB1 complex with IC₅₀ values in the 1–10 µM range, compared to thalidomide (IC₅₀ ≈ 484 nM), lenalidomide (IC₅₀ ≈ 13 nM in PBMCs for TNF-α inhibition), and pomalidomide (CRBN-DDB1 IC₅₀ ≈ 3 µM) [1][2]. While less potent as standalone CRBN binders than lenalidomide or pomalidomide, physicalimide-based PROTACs benefit from established synthetic accessibility, well-characterized metabolite profiles, and avoidance of the teratogenicity-associated amino substituent present in lenalidomide and pomalidomide [3].

CRBN E3 ligase ligand Molecular glue PROTAC degradation efficiency

6-Position Attachment Geometry on Triazolo[1,5-a]pyrimidine vs. 2- and 7-Position Analogs for Kinase Profiling

The 6-position substitution on the [1,2,4]triazolo[1,5-a]pyrimidine core (as in 1795482-35-7) preserves the unsubstituted 2- and 7-positions that are critical for hinge-region hydrogen bonding in kinase active sites. In contrast, 2-substituted analogs introduce steric bulk at the hinge-binding interface, often reducing kinase affinity by 10-100×, while 7-substituted derivatives can disrupt the critical N1–hinge hydrogen bond [1]. In a systematic SAR study of triazolo[1,5-a]pyrimidines, 6-substituted derivatives maintained CDK2 IC₅₀ values within 2-fold of the unsubstituted parent, whereas 2-phenyl substitution increased IC₅₀ from 120 nM to >1 µM, representing an >8-fold loss in potency [2]. The 6-substitution pattern on 1795482-35-7 thus enables linker attachment without compromising the kinase-binding pharmacophore.

Kinase selectivity Structure-activity relationship Hinge-binding pharmacophore

Synthetic Tractability and Purification Profile vs. Phthalimide-PEG Conjugates

Unlike phthalimide-PEGₙ linkers (e.g., Phthalimide-PEG4-MPDM-OH) that require multi-step PEG oligomer synthesis and often exhibit hygroscopicity and purification challenges, the alkyl-chain propyl linker of 1795482-35-7 enables straightforward synthetic access via N-alkylation of phthalimide with 6-(3-bromopropyl)-[1,2,4]triazolo[1,5-a]pyrimidine. Reported yields for analogous N-alkylation reactions typically range 65–85% after flash chromatography, compared to 30–50% for PEGylated phthalimide conjugates requiring HPLC purification . The compound is a crystalline solid (mp predicted 165–175 °C) rather than a waxy semi-solid typical of PEG conjugates, facilitating accurate weighing and formulation for both academic and industrial PROTAC synthesis workflows [1].

PROTAC building block Synthetic intermediate Chemical procurement

Ibrutinib-Resistant BTK C481S Degradation Potential via CRBN-Dependent Mechanism vs. Covalent BTK Inhibitors

Covalent BTK inhibitors such as ibrutinib (BTK IC₅₀ = 0.5 nM) lose activity against the C481S resistance mutation due to loss of the covalent cysteine anchor. PROTAC degraders built from a triazolo[1,5-a]pyrimidine-derived BTK-binding warhead conjugated to a phthalimide CRBN ligand have demonstrated sustained degradation of both wild-type BTK and the C481S mutant, with DC₅₀ values of 5.1 nM and 8.3 nM respectively, representing <2-fold shift in potency [1]. The compound 1795482-35-7 provides the phthalimide-CRBN ligand and propyl linker infrastructure used in such degrader constructs. In contrast, ibrutinib shows an IC₅₀ shift from 0.5 nM (WT) to >100 nM (C481S), a >200-fold loss of activity [2].

BTK C481S mutant Drug resistance PROTAC-mediated degradation

Optimal Procurement and Application Scenarios for 2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione (CAS 1795482-35-7)


Design and Synthesis of CRBN-Recruiting Kinase PROTACs Targeting BTK, CDK2, or Multikinase Profiles

1795482-35-7 serves as a pre-assembled CRBN ligand–linker module for direct conjugation to kinase-targeting warheads via the free pyrimidine position or through further functionalization of the triazolo ring. Based on the established CDK2 IC₅₀ of 120 nM for the triazolo[1,5-a]pyrimidine scaffold [1] and BTK degrader DC₅₀ of 5.1 nM for related PROTAC constructs [2], this building block enables systematic exploration of linker length, warhead variation, and E3 ligase geometry. Researchers should procure this compound for focused PROTAC libraries targeting B-cell malignancies where dual BTK/IKZF1/3 degradation is desired, as demonstrated by DD-03-171 class degraders [2].

Overcoming Ibrutinib-Resistant BTK C481S in Mantle Cell Lymphoma (MCL) Drug Discovery Programs

The phthalimide-CRBN recruitment module in 1795482-35-7 is critical for constructing PROTAC degraders that maintain potency against the ibrutinib-resistant BTK C481S mutant. As shown in RAMOS B-cell assays, CRBN-dependent BTK degraders retain <2-fold potency shift (DC₅₀: 5.1 nM WT vs. 8.3 nM C481S), whereas ibrutinib loses >200-fold activity [1]. Procurement of this building block is strategically justified for programs developing next-line therapies for MCL patients who have progressed on covalent BTK inhibitors. The compound can be coupled with alternative BTK-binding warheads to generate focused libraries for resistance profiling [2].

Replacement of PEG-Based Phthalimide Linkers in PROTAC Scale-Up and Preclinical Candidate Optimization

For PROTAC programs transitioning from hit identification to lead optimization and preclinical development, the crystalline nature and higher synthetic yield (65–85%) of 1795482-35-7 offer practical advantages over PEG-based phthalimide linkers (30–50% yield, waxy semi-solids) [1]. The C3 alkyl linker provides defined, rigid spacing that reduces the conformational entropy penalty during ternary complex formation compared to flexible PEG chains, potentially improving degradation efficiency and pharmacokinetic properties. Medicinal chemistry teams should evaluate this building block when optimizing linker composition for lead PROTAC candidates destined for in vivo efficacy studies.

Construction of Focused Kinase Selectivity Panels Using 6-Substituted Triazolo[1,5-a]pyrimidine-Derived Probes

The 6-substitution pattern on the triazolo[1,5-a]pyrimidine core preserves the unsubstituted 2- and 7-positions required for kinase hinge-region hydrogen bonding, maintaining CDK2 potency within 2-fold of the parent scaffold (IC₅₀ ~120 nM) [1]. This regiochemical feature makes 1795482-35-7 a strategic intermediate for generating affinity probes or degrader candidates that retain broad kinome engagement potential. Chemical biology groups investigating kinase-dependent signaling pathways can use this building block to create探针 for target identification or chemoproteomic profiling studies.

Quote Request

Request a Quote for 2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.